molecular formula C14H10ClN B7891808 7-chloro-2-phenyl-1H-indole

7-chloro-2-phenyl-1H-indole

Cat. No. B7891808
M. Wt: 227.69 g/mol
InChI Key: KJCITCNQWWFFQM-UHFFFAOYSA-N
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Description

7-chloro-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Applications : Indole derivatives, including those similar to 7-chloro-2-phenyl-1H-indole, are synthesized and studied for their biological activities. These compounds often demonstrate significant anti-tumor and anti-inflammatory activities, and their interactions with DNA and proteins are of particular interest (Geetha et al., 2019).

  • Solubility and Physicochemical Properties : The solubility of indole compounds like 2-phenyl-1H-indole in various solvents has been measured, providing valuable information for their use in organic syntheses. This research is essential for understanding the physical and chemical properties of these compounds (Liu et al., 2020).

  • Novel Derivatives and Their Potential Applications : Research has focused on synthesizing novel indole derivatives and analyzing their structure through spectroscopic and density functional theory (DFT) studies. These compounds are considered for diverse applications in fields like nonlinear optical (NLO) technologies and other high-tech applications (Tariq et al., 2020).

  • Antivirulence Properties : Studies on indole-related compounds, including 7-hydroxyindole, reveal their potential as novel antivirulence agents against pathogens like Pseudomonas aeruginosa. This suggests that derivatives of 7-chloro-2-phenyl-1H-indole might also have similar applications (Lee et al., 2008).

  • Pharmacological Activities : Indole-based compounds, including Schiff bases containing indole moiety, have been explored for their pharmacological activities, such as anti-inflammatory and analgesic effects. This research opens up possibilities for the development of new therapeutic agents (Basavarajaiah & Mruthyunjayaswamya, 2021).

  • Palladium-Catalyzed Synthesis : Palladium-catalyzed reactions have been widely used in the synthesis and functionalization of indoles, including compounds similar to 7-chloro-2-phenyl-1H-indole. This method is significant in organic synthesis, offering efficient pathways to create complex molecules (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

7-chloro-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCITCNQWWFFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-phenyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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